Dihydrofurospongin-2

Description

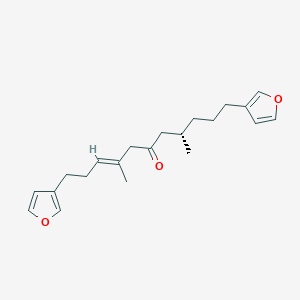

Dihydrofurospongin-2 is a linear furanoterpene belonging to the C21 class of marine natural products. It is primarily isolated from the Mediterranean sponge Spongia officinalis, as well as other sponges in the Spongia and Phyllospongia genera . Structurally, it features a furan ring fused with a diterpene backbone, characterized by partial hydrogenation (dihydro modification) that distinguishes it from its unsaturated analogs. The compound’s molecular formula is C21H28O3, with a molecular weight of 328.45 g/mol . Its discovery is attributed to early studies on Mediterranean sponges, which identified a suite of structurally related furanoterpenes with variations in oxidation and saturation states .

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-one |

InChI |

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-/m0/s1 |

InChI Key |

DARLMVMUSMRSIS-HQCRTTESSA-N |

SMILES |

CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |

Isomeric SMILES |

C[C@@H](CCCC1=COC=C1)CC(=O)C/C(=C/CCC2=COC=C2)/C |

Canonical SMILES |

CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source Organism | Diagnostic MS/MS Fragments |

|---|---|---|---|---|---|

| This compound | C21H28O3 | 328.45 | Dihydrogenated furan ring; linear diterpene | Spongia officinalis | m/z 135, 179 |

| Furospongin-2 | C21H26O3 | 326.43 | Unsaturated furan ring; conjugated double bond | Spongia nitens | m/z 135, 177 |

| Furospongenone | C21H28O3 | 328.45 | Ketone group at C-3; similar saturation | Spongia spp. | m/z 135, 179 |

| Tetrahydrofurospongin-2 | C21H30O3 | 330.47 | Fully hydrogenated furan ring | Spongia officinalis | m/z 135, 181 |

This compound vs. Furospongin-2

- Structural Differences : Furospongin-2 (C21H26O3) lacks the two hydrogen atoms present in this compound, resulting in a conjugated double bond system. This unsaturation increases its reactivity and alters its UV absorption profile .

- Analytical Data: While both compounds share the diagnostic furan-derived fragment at m/z 135 in MS/MS spectra, furospongin-2 produces a distinct fragment at m/z 177 (vs. m/z 179 for this compound), reflecting differences in hydrogenation .

- Biosynthetic Context : Furospongin-2 is considered a precursor to this compound, with the latter arising via enzymatic reduction .

This compound vs. Furospongenone

- Functional Group Variation: Furospongenone (C21H28O3) shares the same molecular formula as this compound but incorporates a ketone group at position C-3. This modification alters its polarity and bioactivity .

- MS/MS Similarities : Both compounds exhibit identical molecular weights and key fragments (e.g., m/z 135 and 179 ), complicating differentiation without advanced spectral analysis or isolation .

This compound vs. Tetrahydrofurospongin-2

- Hydrogenation Level : Tetrahydrofurospongin-2 (C21H30O3) is fully hydrogenated, rendering its furan ring more electron-rich and less reactive compared to this compound .

- Fragmentation Pattern : The tetrahydro derivative generates a fragment at m/z 181 due to additional hydrogenation, aiding its identification .

Metabolic Profiling and Differentiation

LC–MS/MS-based molecular networking has proven critical in distinguishing this compound from analogs. For example, in Spongia officinalis, this compound (compound 8) and furospongenone (compound 7) co-occur but are resolved via distinct MS/MS spectra and retention times . The m/z 179 ion in this compound corresponds to a stabilized carbocation fragment, whereas furospongenone’s ketone group influences alternative fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.